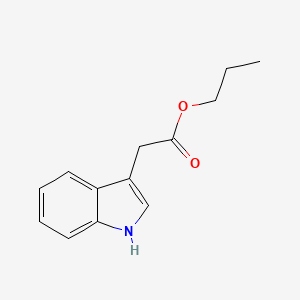

propyl 2-(1H-indol-3-yl)acetate

Descripción general

Descripción

Propyl 2-(1H-indol-3-yl)acetate is an organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their significant biological activities and are widely studied in medicinal chemistry. The compound consists of an indole ring system attached to a propyl acetate group, making it a versatile molecule for various chemical reactions and applications.

Mecanismo De Acción

- The compound’s primary targets are not explicitly mentioned in the available literature. However, indole derivatives, including “propyl 2-(1H-indol-3-yl)acetate,” have been found to interact with various receptors due to their indole scaffold. These receptors play essential roles in biological processes, making them potential targets for drug development .

- The affected biochemical pathways remain unspecified for “this compound.” However, indole derivatives have been associated with diverse activities, such as antiviral, anti-inflammatory, anticancer, and antioxidant effects .

Target of Action

Biochemical Pathways

Result of Action

Análisis Bioquímico

Biochemical Properties

Propyl 2-(1H-indol-3-yl)acetate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One of the key interactions is with the enzyme tryptophan hydroxylase, which is involved in the biosynthesis of serotonin. This compound acts as a substrate for this enzyme, leading to the production of serotonin. Additionally, it interacts with proteins such as serotonin receptors, influencing their activity and modulating neurotransmission .

Cellular Effects

This compound has notable effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound has been shown to activate the mitogen-activated protein kinase (MAPK) signaling pathway, which plays a crucial role in cell proliferation, differentiation, and survival. Furthermore, it affects gene expression by upregulating the expression of genes involved in serotonin synthesis and downregulating genes associated with inflammation .

Molecular Mechanism

The molecular mechanism of action of this compound involves several key processes. At the molecular level, it binds to serotonin receptors, leading to their activation or inhibition. This binding interaction modulates the activity of downstream signaling pathways, such as the MAPK pathway. Additionally, this compound can inhibit the activity of enzymes involved in the degradation of serotonin, thereby increasing its levels in the synaptic cleft. These molecular interactions contribute to the overall effects of this compound on cellular function and neurotransmission .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits beneficial effects, such as enhanced neurotransmission and improved mood. At high doses, this compound can lead to toxic or adverse effects, including serotonin syndrome and neurotoxicity. Threshold effects have been observed, where a certain dosage is required to achieve the desired therapeutic effects without causing harm. These findings highlight the importance of careful dosage optimization in preclinical studies .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is primarily metabolized by the enzyme monoamine oxidase, which converts it into its corresponding aldehyde. This aldehyde is further metabolized by aldehyde dehydrogenase to produce the corresponding carboxylic acid. Additionally, this compound can undergo conjugation reactions, such as glucuronidation and sulfation, to form water-soluble metabolites that are excreted from the body. These metabolic pathways play a crucial role in the clearance and elimination of this compound .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can be actively transported across cell membranes by specific transporters, such as the serotonin transporter. Once inside the cell, this compound can bind to intracellular proteins and accumulate in specific compartments or organelles. This localization is influenced by factors such as the presence of binding proteins and the physicochemical properties of the compound .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. It is primarily localized in the cytoplasm and can be found in various organelles, including the endoplasmic reticulum and mitochondria. The compound may undergo post-translational modifications, such as phosphorylation or acetylation, which can influence its targeting to specific subcellular compartments. These modifications play a role in regulating the activity and function of this compound within the cell .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of propyl 2-(1H-indol-3-yl)acetate can be achieved through several methods. One common approach involves the reaction of phenylhydrazine hydrochloride with dihydropyran in the presence of acetic acid. The reaction is typically carried out at room temperature, followed by heating to 50°C and refluxing for a specific period . This method provides a convenient and efficient route to obtain the desired indole derivative.

Industrial Production Methods

Industrial production of indole derivatives, including this compound, often involves large-scale synthesis using optimized reaction conditions. The Fischer indole synthesis is a widely used method in the industry, employing catalysts such as Brønsted acids (e.g., sulfuric acid, hydrochloric acid) and Lewis acids (e.g., zinc chloride, titanium tetrachloride) . These methods ensure high yields and purity of the final product.

Análisis De Reacciones Químicas

Types of Reactions

Propyl 2-(1H-indol-3-yl)acetate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding indole-3-carboxylic acids.

Reduction: Reduction reactions can convert the indole ring to indoline derivatives.

Substitution: Electrophilic substitution reactions occur readily on the indole ring due to its electron-rich nature.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Electrophilic reagents like halogens and nitrating agents are employed under acidic conditions.

Major Products Formed

Oxidation: Indole-3-carboxylic acids.

Reduction: Indoline derivatives.

Substitution: Halogenated or nitrated indole derivatives.

Aplicaciones Científicas De Investigación

Propyl 2-(1H-indol-3-yl)acetate has diverse applications in scientific research:

Chemistry: Used as a building block for synthesizing more complex indole derivatives.

Medicine: Investigated for its role in drug development, particularly in designing new therapeutic agents.

Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Comparación Con Compuestos Similares

Similar Compounds

Indole-3-acetic acid: A plant hormone involved in growth regulation.

Indole-3-carbinol: Found in cruciferous vegetables, known for its anticancer properties.

Indole-3-butyric acid: Another plant hormone used in rooting agents.

Uniqueness

Propyl 2-(1H-indol-3-yl)acetate is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its propyl acetate group differentiates it from other indole derivatives, providing unique opportunities for chemical modifications and applications .

Actividad Biológica

Propyl 2-(1H-indol-3-yl)acetate, a compound derived from indole, has garnered attention for its diverse biological activities. This article delves into its mechanisms of action, cellular effects, and potential therapeutic applications, supported by relevant data tables and research findings.

Chemical Structure and Properties

The molecular formula of this compound is CHNO. The compound features an indole ring system that contributes to its biological activity through interactions with various receptors and enzymes.

Serotonin Receptor Interaction

this compound primarily interacts with serotonin receptors, influencing neurotransmission. This interaction can lead to either activation or inhibition of these receptors, modulating downstream signaling pathways such as the mitogen-activated protein kinase (MAPK) pathway, which is crucial for cell proliferation and survival .

Biochemical Pathways

The compound is involved in the biosynthesis of serotonin by acting as a substrate for tryptophan hydroxylase. This interaction not only enhances serotonin production but also affects gene expression related to inflammation and other cellular processes.

Biological Activities

This compound exhibits several biological activities:

- Antitumor Activity : It serves as a precursor in the synthesis of platinum complexes that have demonstrated antitumor effects. Indole derivatives are recognized for their potential as anticancer agents due to their ability to induce apoptosis in cancer cells .

- Anti-inflammatory Effects : Research indicates that this compound can downregulate pro-inflammatory cytokines, thereby exhibiting anti-inflammatory properties.

- Antioxidant Activity : The indole structure is associated with antioxidant capabilities, contributing to the compound's protective effects against oxidative stress.

Case Studies and Experimental Data

A variety of studies have been conducted to evaluate the biological activity of this compound:

Cellular Effects

In vitro studies have shown that this compound influences various cell types:

- Neurotransmission Modulation : By increasing serotonin levels in the synaptic cleft, it enhances neurotransmission, which may have implications for mood regulation and anxiety disorders.

- Gene Expression Regulation : It has been observed to upregulate genes associated with serotonin synthesis while downregulating inflammatory markers.

Propiedades

IUPAC Name |

propyl 2-(1H-indol-3-yl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO2/c1-2-7-16-13(15)8-10-9-14-12-6-4-3-5-11(10)12/h3-6,9,14H,2,7-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNSTXDVFCOCNAP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC(=O)CC1=CNC2=CC=CC=C21 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.